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DL-ALANINE (1-13C)

Cat. No.: B1580389
M. Wt: 90.09
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Description

Significance of Stable Isotope Tracers in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Stable isotope tracers are indispensable tools in the fields of biochemistry and medicine for unraveling the complexities of metabolic pathways and quantifying the rates of these reactions, a discipline known as metabolic flux analysis. nih.govnih.gov Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. ckisotopes.comisotope.com The core principle behind their use is the ability to introduce a labeled molecule into a biological system and track its transformation into other molecules. springernature.com

This tracing is typically accomplished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com MS can differentiate between molecules based on their mass, allowing researchers to identify metabolites that have incorporated the stable isotope. ontosight.ai NMR spectroscopy provides detailed information about the position of the labeled atom within a molecule, offering a deeper understanding of the biochemical reactions that have occurred. ckisotopes.comcreative-proteomics.com

By analyzing the distribution of the isotope in various metabolites over time, researchers can:

Elucidate novel metabolic pathways: The appearance of the isotope in unexpected molecules can reveal previously unknown biochemical connections. tandfonline.com

Quantify metabolic fluxes: By measuring the rate at which the isotope is incorporated into different metabolites, scientists can determine the activity of specific metabolic pathways under various physiological or pathological conditions. nih.govresearchgate.net

Understand the impact of genetic or pharmacological interventions: Stable isotope tracers can be used to assess how a particular genetic mutation or the administration of a drug affects metabolic networks. springernature.com

The use of stable isotope-labeled compounds, such as ¹³C-labeled glucose and ¹⁵N-labeled glutamine, has become a cornerstone of modern metabolomics research, providing a dynamic view of cellular biochemistry. nih.govnih.gov

Overview of Alanine's Central Role in Intermediary Metabolism and Nitrogen Cycling

Alanine (B10760859), a non-essential amino acid, occupies a pivotal position in the body's metabolic landscape. creative-proteomics.com It serves as a critical link between carbohydrate and protein metabolism and plays a key role in the transport of nitrogen between tissues. creative-proteomics.comontosight.ai

One of the most significant functions of alanine is its participation in the glucose-alanine cycle . dacollege.org This intercellular pathway facilitates the removal of nitrogenous waste from muscles and provides a substrate for glucose production in the liver. dacollege.orgyoutube.com During periods of exercise or fasting, muscle protein is broken down, releasing amino acids. The amino groups from these amino acids are transferred to pyruvate (B1213749), a product of glucose breakdown (glycolysis), to form alanine. dacollege.org This reaction is catalyzed by the enzyme alanine aminotransferase (ALT). creative-proteomics.com

The newly synthesized alanine is then released into the bloodstream and transported to the liver. creative-proteomics.comdacollege.org In the liver, the reverse reaction occurs: ALT transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and generating glutamate (B1630785). creative-proteomics.comnih.gov The pyruvate can then be used to synthesize new glucose through a process called gluconeogenesis, which is then released back into the blood to be used by muscles and other tissues for energy. creative-proteomics.comontosight.ai The amino group, now on glutamate, can be funneled into the urea (B33335) cycle for safe disposal of nitrogen from the body. creative-proteomics.comyoutube.com

Beyond the glucose-alanine cycle, alanine is involved in:

Nitrogen Sparing: The cycling of nitrogen between alanine and glutamine in the splanchnic area (gut and liver) is an efficient mechanism for conserving nitrogen. nih.gov

Inter-organ nitrogen transport: Alanine, along with glutamine, is a primary carrier of nitrogen in the blood, ensuring its safe transport from peripheral tissues to the liver for processing. nih.govditki.com

Rationale for 1-13C Isotopic Enrichment at the Carboxyl Carbon Position in Metabolic Studies

The specific placement of the ¹³C label at the carboxyl (C1) position of alanine is a deliberate and strategic choice for several key metabolic investigations. This is because the fate of the carboxyl carbon differs significantly depending on the metabolic pathway it enters.

When [1-¹³C]alanine is converted to [1-¹³C]pyruvate via the action of alanine aminotransferase, the labeled carbon is at the carboxyl position of pyruvate. nih.gov If this pyruvate enters the tricarboxylic acid (TCA) cycle through the action of pyruvate dehydrogenase, the labeled carboxyl group is lost as ¹³CO₂. nih.gov This decarboxylation step provides a direct measure of the rate of pyruvate oxidation.

Conversely, if the [1-¹³C]pyruvate enters the gluconeogenic pathway via pyruvate carboxylase, the ¹³C label is retained in the resulting oxaloacetate. nih.gov This allows researchers to trace the contribution of alanine to glucose synthesis.

Therefore, by monitoring the appearance of ¹³C in CO₂ and glucose, researchers can simultaneously assess the flux of alanine through two major and competing metabolic pathways. This makes DL-Alanine (1-13C) a particularly insightful tracer for studying conditions where the balance between glucose production and oxidation is altered, such as in diabetes and during exercise. humankinetics.commdpi.com The use of hyperpolarized [1-¹³C]alanine has also been explored for assessing intracellular and extracellular pH. nih.gov

Properties

Molecular Weight

90.09

Purity

0.98

Origin of Product

United States

Synthesis and Isotopic Quality Control of Dl Alanine 1 13c

Methodologies for Regioselective 13C Labeling at the C-1 Position (Carboxyl Carbon)

The introduction of a ¹³C atom specifically at the C-1 position of DL-Alanine can be achieved through both chemical and enzymatic routes. Each approach offers distinct advantages concerning yield, purity, and stereospecificity.

Chemical Synthesis Pathways for Isotopic Enrichment

Chemical synthesis provides robust and versatile methods for producing racemic DL-Alanine (1-13C). Two classical and effective methods are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis: This is a well-established method for synthesizing α-amino acids. nih.govnasa.gov The reaction for DL-Alanine (1-13C) commences with acetaldehyde, ammonia (B1221849), and a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN) or hydrogen cyanide (H¹³CN). nih.govnasa.gov

The key steps are:

Iminium Ion Formation: Acetaldehyde reacts with ammonia to form an iminium ion.

Aminonitrile Formation: The ¹³C-labeled cyanide ion attacks the iminium ion, forming α-aminopropionitrile with the ¹³C label in the nitrile group.

Hydrolysis: The resulting α-aminopropionitrile is hydrolyzed, typically under acidic or basic conditions, to convert the ¹³C-nitrile group into a ¹³C-carboxyl group, yielding DL-Alanine (1-13C). nih.gov

The Strecker synthesis is a powerful tool for producing a variety of ¹³C-labeled amino acids. acs.orgresearchgate.net

Bucherer-Bergs Reaction: This multicomponent reaction offers another efficient pathway to synthesize hydantoins, which are precursors to amino acids. scispace.comjsynthchem.com For DL-Alanine (1-13C), the reaction involves acetaldehyde, ammonium (B1175870) carbonate, and a ¹³C-labeled cyanide source. researchgate.net

The process involves:

Hydantoin (B18101) Formation: These reactants combine to form a 5-methyl-5-(¹³C-carboxyl)hydantoin intermediate. The ¹³C from the cyanide is incorporated into the hydantoin ring structure. scispace.com

Hydrolysis: The hydantoin derivative is then hydrolyzed, typically with a strong base like barium hydroxide, to open the ring and produce the final DL-Alanine (1-13C) product.

Both methods are effective for introducing the ¹³C label at the C-1 position, resulting in a racemic mixture of the D- and L-isomers. google.com

Enzymatic Synthesis Approaches for Stereospecific and Isotopic Purity

Enzymatic methods offer high stereospecificity, allowing for the synthesis of optically pure L- or D-alanine labeled at the C-1 position. These biocatalytic approaches are valued for their efficiency and operation under mild reaction conditions. nih.gov

Transaminase-Catalyzed Reactions: Alanine (B10760859) transaminase (ALT) is an enzyme that catalyzes the reversible transfer of an amino group. nih.govresearchgate.net To synthesize L-Alanine (1-13C), a transamination reaction can be set up using a ¹³C-labeled keto-acid precursor. For instance, [1-¹³C]pyruvate can be converted to L-Alanine (1-¹³C) using an amino donor like L-glutamate. google.comnih.gov The enzyme ensures the production of the L-enantiomer with high purity. chemrxiv.org

Alanine Dehydrogenase: L-alanine dehydrogenase (L-AlaDH) provides another route for the stereospecific synthesis of L-Alanine. This NAD(H)-dependent enzyme catalyzes the reversible reductive amination of pyruvate (B1213749) to L-alanine. nih.gov By using [1-¹³C]pyruvate as the substrate in the presence of ammonia and the NADH cofactor, L-Alanine (1-¹³C) can be produced with high enantiomeric excess. nih.gov

Kinetic Resolution using Acylases: An alternative strategy involves the chemical synthesis of a racemic mixture of N-acetyl-DL-Alanine (1-¹³C), followed by enzymatic kinetic resolution. Porcine kidney acylase is an enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-Alanine (1-¹³C) unreacted. This allows for the separation of the two enantiomers, providing access to both L-Alanine (1-¹³C) and, after subsequent chemical hydrolysis, D-Alanine (1-¹³C). lookchem.com

Analytical Validation of Isotopic Purity and Labeling Position

After synthesis, it is crucial to verify both the isotopic enrichment (the percentage of molecules containing the ¹³C isotope) and the specific position of the label. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this validation.

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the isotopic enrichment of DL-Alanine (1-13C). HRMS can distinguish between the mass of the unlabeled alanine (C₃H₇NO₂) and the ¹³C-labeled variant.

The principle of this analysis is based on the mass difference between the ¹²C and ¹³C isotopes.

Unlabeled Alanine (M): The molecular ion peak corresponds to the mass of the molecule with all carbons as ¹²C.

Labeled Alanine (M+1): The molecular ion peak for DL-Alanine (1-¹³C) will appear at one mass unit higher (M+1) than the unlabeled compound. sigmaaldrich.com

By comparing the relative intensities of the M and M+1 peaks in the mass spectrum, the isotopic enrichment can be accurately calculated. This technique confirms that the synthesis has successfully incorporated the heavier isotope. tandfonline.comoup.com

Table 1: Mass Spectrometry Data for DL-Alanine (1-13C) Validation

CompoundMolecular FormulaExpected Mass (m/z)Observed PeakSignificance
Unlabeled DL-AlanineC₃H₇NO₂89.0477MRepresents the natural abundance molecule.
DL-Alanine (1-13C)¹³C¹²C₂H₇NO₂90.0510M+1Confirms the incorporation of one ¹³C atom.

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Confirmation

While mass spectrometry confirms that a ¹³C atom has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm its exact location within the molecule. Both ¹H NMR and ¹³C NMR are used for this purpose. researchgate.net

¹³C NMR Spectroscopy: This is the most direct method for positional confirmation. The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly dependent on its chemical environment.

The spectrum of DL-Alanine (1-¹³C) will show a significantly enhanced signal at the chemical shift corresponding to the carboxyl carbon (C-1), which is typically around 176 ppm. nih.gov

The intensities of the signals for the other carbon atoms (C-2 and C-3) will remain at natural abundance levels.

¹H NMR Spectroscopy: The presence of a ¹³C atom adjacent to a proton causes splitting of the proton's signal due to spin-spin coupling (J-coupling).

In the ¹H NMR spectrum of DL-Alanine (1-¹³C), the proton on the α-carbon (C-2) will show coupling to the adjacent ¹³C at the C-1 position. This results in a splitting of the C-2 proton's signal into a doublet, which would not be present in the spectrum of the unlabeled compound.

This combination of NMR techniques provides unambiguous evidence of the regioselective placement of the ¹³C label at the carboxyl position. researchgate.net

Table 2: NMR Spectroscopy Data for Positional Confirmation of DL-Alanine (1-13C)

NucleusAtom PositionExpected Chemical Shift (ppm)Key Observation for ¹³C Labeling
¹³CC-1 (Carboxyl)~176.6Highly intense signal compared to other carbons.
¹³CC-2 (α-carbon)~51.7Signal at natural abundance intensity.
¹³CC-3 (β-carbon/Methyl)~17.3Signal at natural abundance intensity.
¹HH on C-2~3.7Signal exhibits coupling (splitting) with the ¹³C nucleus at C-1.

Advanced Analytical Methodologies for 13c Isotopomer Analysis in Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for elucidating the biochemistry of living systems. nih.govresearchgate.net Its ability to detect ¹³C nuclei makes it exceptionally suited for metabolic studies that track the fate of ¹³C-labeled compounds. bmj.comnih.gov

Principles of ¹³C NMR for Monitoring Carbon Flow and Isotopomer Distributions

The fundamental principle of ¹³C NMR spectroscopy is based on the magnetic properties of the ¹³C nucleus, which has a nuclear spin of 1/2. cambridge.org When a sample containing ¹³C-labeled metabolites is placed in a strong magnetic field and irradiated with radiofrequency pulses, the ¹³C nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are unique to each carbon atom's position within a molecule, providing a detailed fingerprint of the metabolite. cambridge.org

By introducing a ¹³C-labeled substrate into a biological system, the label is incorporated into downstream metabolites. ¹³C NMR can then detect the specific carbon positions that have become enriched with ¹³C. nih.gov This allows for the direct observation of metabolic pathways and the determination of carbon flow through these routes. biorxiv.org Furthermore, the presence of adjacent ¹³C atoms in a molecule leads to spin-spin coupling, which results in the splitting of NMR signals into multiplets. nih.govcambridge.org The analysis of these multiplets, often referred to as isotopomer analysis, provides quantitative information about the relative concentrations of different isotopomers (molecules that differ only in their isotopic composition). cambridge.org This detailed information is crucial for calculating metabolic fluxes.

Applications of 1D and 2D NMR Techniques (e.g., HSQC, HMBC) for Isotopic Mapping

One-dimensional (1D) ¹³C NMR provides a direct spectrum of the ¹³C chemical shifts, allowing for the identification and quantification of labeled metabolites. azom.com However, for complex biological samples with many overlapping signals, 2D NMR techniques offer significantly enhanced resolution and information content. pressbooks.pubcreative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons (¹H) with directly attached heteronuclei, such as ¹³C. pressbooks.pubcreative-biostructure.com Each peak in an HSQC spectrum represents a direct C-H bond, providing a highly resolved map of the carbon-proton framework of metabolites. pressbooks.pub In the context of ¹³C tracing, HSQC is invaluable for unambiguously assigning signals and tracking the incorporation of ¹³C into specific positions of metabolites. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two to four bonds. pressbooks.pubresearchgate.net This technique is instrumental in piecing together the carbon skeleton of a metabolite by establishing long-range connectivities. nih.govresearchgate.net For instance, it can connect a methyl group to a quaternary carbon, a common structural motif in metabolites. nih.gov The combination of HSQC and HMBC data provides a comprehensive picture of the isotopic labeling patterns within a molecule. nih.govscience.gov

In Vivo Magnetic Resonance Spectroscopy (MRS) for Real-Time Metabolic Monitoring in Animal Models

In vivo Magnetic Resonance Spectroscopy (MRS) extends the power of NMR to study metabolic processes within living organisms non-invasively. nih.govmdpi.com By administering a ¹³C-labeled substrate, researchers can monitor its metabolism in real-time in tissues like the brain and liver. nih.govnih.govmdpi.com This provides dynamic information on metabolic fluxes and pathway activities under various physiological or pathological conditions. nih.govresearchgate.net

For example, ¹³C MRS has been used to study brain energy metabolism by tracking the conversion of ¹³C-labeled glucose into glutamate (B1630785), glutamine, and other key metabolites. nih.govresearchgate.net This allows for the investigation of the tricarboxylic acid (TCA) cycle and neurotransmitter cycling. nih.govresearchgate.net Similarly, in the liver, ¹³C MRS can monitor glycogen (B147801) and lipid metabolism. mdpi.com

A significant advancement in in vivo ¹³C MRS is the use of hyperpolarization techniques, such as dynamic nuclear polarization (DNP). DNP can enhance the ¹³C NMR signal by over 10,000-fold, dramatically increasing sensitivity and enabling the real-time imaging of metabolic conversions of hyperpolarized ¹³C-labeled substrates like [1-¹³C]pyruvate. bmj.com

Optimizations for Signal Sensitivity and Spectral Resolution in ¹³C NMR

A major challenge in ¹³C NMR is its inherently low sensitivity compared to ¹H NMR, due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus. nih.goviupac.org Several strategies are employed to overcome this limitation and improve spectral quality:

High-Field NMR Spectrometers: Using magnets with higher field strengths increases both sensitivity and spectral dispersion, leading to better-resolved spectra. numberanalytics.comnumberanalytics.com

Cryogenic Probes: These probes cool the detection electronics to very low temperatures, which significantly reduces thermal noise and boosts the signal-to-noise ratio.

Proton Decoupling: Irradiating protons during ¹³C acquisition collapses the ¹³C-¹H spin-spin couplings, simplifying the spectrum and collapsing multiplets into single, more intense peaks. azom.com This also provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE). iupac.org

Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic substance, such as Cu(II)EDTA, can shorten the ¹H T1 relaxation times, allowing for faster repetition of experiments and thus increasing the number of scans that can be acquired in a given time, leading to improved sensitivity. nih.gov

Advanced Pulse Sequences and Data Processing: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to enhance the signals of specific carbon types (CH, CH₂, CH₃). numberanalytics.com Data processing techniques such as apodization and zero-filling can also be used to improve the signal-to-noise ratio and digital resolution. numberanalytics.comnumberanalytics.com

Isotopic Enrichment: The most direct way to enhance the ¹³C signal is to use substrates that are highly enriched with the ¹³C isotope. nih.govnih.gov

Mass Spectrometry (MS)-Based Platforms for ¹³C Isotope Tracing

Mass spectrometry (MS) is another cornerstone technique for metabolic research, offering exceptional sensitivity and the ability to analyze complex mixtures of metabolites. mdpi.com When coupled with a separation technique like gas chromatography, it becomes a powerful tool for isotopic profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical platform for the analysis of small, volatile, and thermally stable metabolites. nih.govcreative-proteomics.com For less volatile compounds like amino acids, a chemical derivatization step is required to make them amenable to GC analysis. mdpi.com

In a typical GC-MS experiment, the sample extract is injected into the gas chromatograph, where metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum for each metabolite.

When a ¹³C-labeled substrate is used, the incorporation of ¹³C into metabolites leads to an increase in their mass. researchgate.net The mass spectrometer can precisely measure the distribution of these mass isotopologues (molecules that differ in the number of ¹³C atoms). nih.gov By analyzing the mass isotopologue distribution of specific metabolite fragments, it is possible to deduce the positional enrichment of ¹³C within the molecule, providing valuable information for metabolic flux analysis. mdpi.comresearchgate.net GC-MS offers high signal-to-noise ratios and allows for accurate and rapid quantification of the ¹³C-labeling patterns of numerous metabolites, making it a routine method in many metabolic research laboratories. creative-proteomics.com

Interactive Data Table: Comparison of Analytical Techniques for ¹³C Isotopomer Analysis

Feature1D ¹³C NMR2D NMR (HSQC/HMBC)In Vivo ¹³C MRSGC-MS
Principle Measures ¹³C chemical shiftsCorrelates ¹H and ¹³C chemical shiftsNon-invasive NMR on living organismsSeparates and measures mass of ionized fragments
Information Quantitative, positional ¹³C enrichmentStructural connectivity, unambiguous assignmentReal-time metabolic fluxes in vivoMass isotopologue distribution
Sensitivity Low to moderateLowVery low (hyperpolarization helps)High
Resolution Can be low in complex mixturesHighLowHigh (with GC separation)
Sample Prep Minimal for liquids, extraction for tissuesExtraction and purification often neededNone (for in vivo)Extraction and derivatization
Key Advantage Non-destructive, quantitativeDetailed structural informationNon-invasive, real-time dataHigh sensitivity and throughput
Key Limitation Low sensitivityLong acquisition timesLow sensitivity and resolutionDestructive, requires derivatization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolome Coverage

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of metabolites. acs.orgwellcomeopenresearch.org When coupled with ¹³C labeling, LC-MS/MS allows for the detailed investigation of metabolic pathways. frontiersin.org The separation of metabolites by liquid chromatography prior to mass analysis is crucial for reducing the complexity of the sample matrix and minimizing ion suppression, thereby enabling more accurate quantification. nih.gov

Several LC methods are employed for comprehensive metabolome coverage in ¹³C tracer studies, including reversed-phase (RP) chromatography, hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography (IC). nih.gov HILIC, in particular, has proven effective for the separation of polar metabolites like amino acids without the need for derivatization, which can introduce isotopic background and complicate analysis. nih.govmdpi.comnih.gov The choice of LC method can be tailored to the specific metabolites of interest to optimize separation and detection. nih.gov

In the context of DL-ALANINE (1-¹³C) analysis, LC-MS/MS can differentiate between the labeled and unlabeled forms of alanine (B10760859), as well as other isotopologues that may be present. researchgate.net This capability is essential for tracing the metabolic fate of the ¹³C label from its initial incorporation into alanine to its subsequent distribution into other metabolites. The high sensitivity of LC-MS/MS is particularly advantageous for detecting low-abundance isotopic peaks, which is often the case in tracer experiments. acs.org Furthermore, the use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the specificity and quantitative accuracy of the analysis. acs.orgresearchgate.net

Researchers have developed comprehensive LC-MS/MS methods that can simultaneously measure a large number of metabolites across various central metabolic pathways. wellcomeopenresearch.org These methods facilitate a systems-level understanding of metabolic fluxes. For instance, a single-column LC-MS/MS approach can be used to analyze key intermediates in central carbon, amino acid, and nucleotide metabolism, providing a broad view of the metabolic network. wellcomeopenresearch.org

Table 1: Comparison of LC-MS Platforms for ¹³C-Metabolite Analysis

LC-MS PlatformKey Advantages for ¹³C AnalysisConsiderationsReference
LC-QTOF HRMSHigh spectral accuracy, enables analysis of the full isotopologue space, retrospective data mining.May have lower sensitivity compared to QQQ for targeted analysis. mdpi.comnih.gov
LC-QQQ MS/MSHigh sensitivity and selectivity (using MRM), enhanced precision for quantification.Requires pre-defined transitions, limiting untargeted analysis. mdpi.comresearchgate.net
HILIC-MSExcellent for separating polar metabolites like amino acids without derivatization.Mobile phase composition is critical for reproducible retention times. nih.govmdpi.com

High-Resolution Mass Spectrometry for Precise Mass Isotopomer Distribution (MID) Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of mass isotopomer distributions (MIDs). nih.govnih.gov HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve ions with very small mass differences, which is crucial for distinguishing between different isotopologues. nih.gov This capability is essential for accurately quantifying the incorporation of ¹³C into metabolites like alanine. researchgate.net

The high mass accuracy of HRMS allows for the confident identification of metabolites based on their exact mass. In ¹³C tracer studies, this precision enables the clear separation of peaks corresponding to M, M+1, M+2, etc., where M is the mass of the unlabeled metabolite. shimadzu.com For DL-ALANINE (1-¹³C), HRMS can precisely measure the abundance of the M+1 isotopologue relative to the unlabeled M isotopologue, providing a direct measure of the enrichment of the ¹³C label. researchgate.net

The ability of HRMS to provide full-scan data with high resolution is particularly valuable for untargeted metabolomics and flux analysis. nih.gov It allows for the retrospective analysis of data to identify and quantify unexpected or unknown metabolites that have incorporated the ¹³C label. nih.gov This is a significant advantage over targeted methods like MRM, which are limited to the analysis of pre-selected metabolites. mdpi.com Furthermore, the use of ¹³C-labeled internal standards in conjunction with HRMS can improve the accuracy of absolute quantification. isotope.com

Recent advancements have further enhanced the capabilities of HRMS for isotopomer analysis. For example, combining HRMS with different liquid chromatography techniques can improve the separation and detection of a wide range of metabolites. nih.gov The development of sophisticated data analysis tools is also critical for processing the large and complex datasets generated by HRMS. nih.gov

Table 2: Research Findings on HRMS for ¹³C Isotopomer Analysis

FindingAnalytical TechniqueSignificanceReference
HRMS can distinguish between ²H- and ¹³C-labeled metabolites based on their mass defects.High-Resolution MSAllows for the direct quantification of contributions from multiple tracers in the same sample. nih.gov
HRMS provides high spectral accuracy for determining the full isotopologue space in complex matrices.QTOF-HRMSEnables untargeted analysis and retrospective data mining in ¹³C-tracer experiments. mdpi.comnih.gov
Combining HRMS with different LC separations (RP, HILIC, IC) allows for customized analytical strategies for tracer studies.LC-HRMSOptimizes the analysis of a broad panel of metabolites with varying polarities. nih.gov
Isotope dilution HRMS with ¹³C-labeled internal standards enables very low detection limits.ID-HRMSImproves the accuracy of quantification for low-abundance analytes. isotope.com

Data Processing and Deconvolution Algorithms for Complex Isotopic Patterns

The analysis of data from ¹³C tracer experiments is a complex task that requires specialized software and algorithms to deconvolve the intricate isotopic patterns and accurately determine mass isotopomer distributions. shimadzu.comgithub.io The raw mass spectrometry data contains contributions from naturally occurring isotopes of all elements present in the metabolite and any derivatizing agents, which must be corrected to isolate the signal from the introduced ¹³C label. nih.govnih.gov

Several software tools and algorithms have been developed to automate and streamline the processing of ¹³C labeling data. researchgate.net These tools perform several key functions, including:

Correction for Natural Isotope Abundance: Algorithms are used to subtract the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) from the measured mass spectra. nih.govresearchgate.net This correction is essential for accurately determining the enrichment of the ¹³C tracer.

Deconvolution of Overlapping Spectra: In many cases, the isotopic clusters of different metabolites or fragments can overlap, making it difficult to assign peaks to a specific species. researchgate.net Deconvolution algorithms are employed to separate these overlapping signals and extract the MIDs for each metabolite.

Isotopologue Pattern Recognition: Software can identify characteristic isotopic patterns that arise from the incorporation of the ¹³C label, helping to differentiate true biological signals from background noise and artifacts. nih.gov

Metabolic Flux Analysis: More advanced software packages can use the corrected and deconvolved MIDs, along with a metabolic network model, to calculate metabolic fluxes throughout the system. shimadzu.com

The development of these computational tools has been critical for enabling high-throughput ¹³C metabolic flux analysis. nih.gov They significantly reduce the time and effort required for data processing and minimize the potential for manual errors. researchgate.net As analytical instrumentation continues to improve and generate larger and more complex datasets, the continued development of sophisticated data processing and deconvolution algorithms will be essential for fully realizing the potential of ¹³C tracer studies.

Table 3: Software and Algorithms for ¹³C Isotopomer Data Processing

Software/AlgorithmPrimary FunctionKey FeaturesReference
OpenMebius¹³C-Metabolic Flux AnalysisGenerates metabolic models, corrects for natural isotopes, estimates flux distributions. shimadzu.com
CalSpecAutomated processing of MS labeling dataIdentifies specified analytes and quantifies labeling patterns from GC/MS data. researchgate.net
LS-MIDAMass Isotopomer Distribution AnalysisUses a least-squares method to calculate isotopomer enrichment from GC/MS and LC/MS data. d-nb.info
Isotopic Ratio Outlier Analysis (IROA)Discrimination of biological signals from artifactsUtilizes a dual-labeling strategy (e.g., 5% and 95% ¹³C) to create characteristic isotopic patterns. nih.gov
CPExtractTracer-based pathway-specific screeningDetects predefined isotopolog patterns in LC-HRMS data. acs.org

Applications of Dl Alanine 1 13c in Metabolic Pathway Elucidation and Flux Quantification

Elucidation of Central Carbon Metabolic Pathways

DL-ALANINE (1-13C) is instrumental in dissecting the central carbon metabolic network, which is fundamental to cellular energy production and biosynthesis. Its metabolic conversions provide a window into the activities of key pathways such as gluconeogenesis, glycolysis, and the tricarboxylic acid (TCA) cycle.

Tracing of Gluconeogenesis and Glycolysis Intermediates

DL-ALANINE (1-13C) is a key substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. Alanine (B10760859) is a major gluconeogenic amino acid, particularly in the liver. nih.gov When cells are supplied with DL-ALANINE (1-13C), the ¹³C label is incorporated into pyruvate (B1213749) through the action of alanine transaminase. This labeled pyruvate can then enter the gluconeogenic pathway to form labeled glucose. By measuring the distribution of the ¹³C label in the resulting glucose molecule, researchers can trace the flow of carbons and quantify the contribution of alanine to glucose production. For instance, studies in rat primary hepatocytes have shown that alanine can account for approximately 10% of glucose formation. nih.gov

Conversely, the metabolism of DL-ALANINE (1-13C) also provides insights into glycolysis. The interconversion of labeled alanine and pyruvate allows for the assessment of the phosphoenolpyruvate (B93156)/pyruvate futile cycle, a key regulatory point in glucose metabolism. nih.gov In studies with hepatocytes from hyperthyroid rats, the flux through pyruvate kinase, a key glycolytic enzyme, was found to be 60% of the gluconeogenic flux, highlighting a significant futile cycle. nih.gov Furthermore, research has demonstrated that in metabolically healthy humans, circulating glucose is a major contributor to the carbon backbone of plasma alanine, accounting for 41% of its carbons, illustrating the tight coupling of the glucose-alanine cycle. nih.gov

Table 1: Contribution of Various Precursors to Gluconeogenesis

Precursor Contribution to Glucose Production Organism/Cell Type Reference
Lactate (B86563) ~60% Rat Primary Hepatocytes nih.gov
Alanine ~10% Rat Primary Hepatocytes nih.gov
Glutamine ~10% Rat Primary Hepatocytes nih.gov

Investigation of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis

The TCA cycle is a central hub of cellular metabolism, and its intermediates are constantly being replenished (anaplerosis) and withdrawn (cataplerosis) for various biosynthetic processes. DL-ALANINE (1-13C) is a valuable tool for studying these dynamics. After its conversion to [1-¹³C]pyruvate, the labeled carbon can enter the TCA cycle through two primary routes: carboxylation to oxaloacetate by pyruvate carboxylase (an anaplerotic reaction) or decarboxylation to acetyl-CoA by pyruvate dehydrogenase.

By analyzing the labeling patterns of TCA cycle intermediates and related amino acids like aspartate and glutamate (B1630785), researchers can quantify the relative fluxes of these pathways. For example, studies using hyperpolarized [1-¹³C]pyruvate have shown that in the liver, anaplerotic flux via pyruvate carboxylase is significantly higher than the oxidative flux through pyruvate dehydrogenase. pnas.orgpnas.org The appearance of asymmetrically enriched malate (B86768) and aspartate from [1-¹³C]pyruvate is a clear indicator of high pyruvate carboxylase activity. pnas.org In ruminants, L-alanine is a key amino acid that provides carbon for glucose production, entering the TCA cycle to be converted to oxaloacetate. mdpi.com

Cataplerosis, the removal of TCA cycle intermediates, is also essential for maintaining metabolic homeostasis. For this process to occur without depleting the cycle's intermediates, anaplerosis must be adequate. mdpi.com The use of labeled alanine helps in understanding this balance, as the labeled carbons can be traced into biosynthetic pathways that draw from the TCA cycle.

Assessment of Pyruvate Dehydrogenase and Pyruvate Carboxylase Activities

The fate of the pyruvate derived from DL-ALANINE (1-13C) at the branch point of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) provides a direct measure of the relative activities of these two crucial enzymes. In rat liver, studies using labeled alanine have determined that the ratio of PDH activity to PC activity is approximately 28%. nih.gov This indicates that a significant portion of pyruvate entering the TCA cycle does so via anaplerotic carboxylation.

Further research using hyperpolarized [1-¹³C]pyruvate has corroborated these findings, demonstrating that in the liver, anaplerosis can be sevenfold greater than the flux through PDH. pnas.org The detection of hyperpolarized [¹³C]bicarbonate is a key marker, as it can be generated from both PDH activity and cataplerotic flux through phosphoenolpyruvate carboxykinase (PEPCK). pnas.orgpnas.org By using models that can differentiate these sources, a more precise quantification of PDH and PC fluxes is achievable. For instance, in the human brain, the flux through PC was estimated to be about 6% of that through PDH. medrxiv.org

Table 2: Relative Fluxes of Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) in Liver

Parameter Finding Organism Reference
PDH/PC Activity Ratio ~28% Rat nih.gov

Insights into Amino Acid Metabolism and Interconversions

DL-ALANINE (1-13C) is not only a tracer for central carbon metabolism but also provides valuable information about the dynamics of amino acid metabolism and the intricate web of interconversions between different amino acids.

Fluxes Mediated by Alanine Transaminase (ALT) and Aspartate Transaminase (AST)

Alanine transaminase (ALT) and aspartate transaminase (AST) are key enzymes that link amino acid metabolism with the TCA cycle. The reversible reaction catalyzed by ALT, which interconverts alanine and pyruvate with glutamate and α-ketoglutarate, can be directly traced using DL-ALANINE (1-13C). The transfer of the ¹³C label from alanine to pyruvate is a direct measure of ALT flux. medrxiv.org

Similarly, the metabolic products of [1-¹³C]pyruvate can be used to infer the activity of AST. When [1-¹³C]pyruvate is carboxylated to [1-¹³C]oxaloacetate, this labeled intermediate can be transaminated by AST to form [1-¹³C]aspartate. The detection of labeled aspartate therefore reflects the combined flux through pyruvate carboxylase and aspartate aminotransferase. medrxiv.org Studies in the human brain have successfully detected hyperpolarized [1-¹³C]aspartate, demonstrating the feasibility of measuring this pathway in vivo. medrxiv.org

Contribution to De Novo Amino Acid Synthesis

DL-ALANINE (1-13C) can be used to investigate the de novo synthesis of non-essential amino acids. The carbon backbone of alanine, derived from glycolysis, can be utilized for the synthesis of other amino acids. For example, in engineered mammalian cells capable of producing valine, ¹³C-tracing from labeled glucose showed that the non-essential amino acid alanine was 86.1% ¹³C-labeled, providing a benchmark for the expected labeling of the newly synthesized valine. elifesciences.org

Table 3: De Novo Synthesis of Alanine in Humans

Condition Alanine De Novo Synthesis Rate (µmol/kg/hr) Percentage of Total Flux Reference
Healthy, Post-absorptive - 75-81% cam.ac.uk

Analysis of the Glucose-Alanine Cycle Dynamics

The glucose-alanine cycle is a crucial inter-organ metabolic loop that facilitates the transport of amino groups from peripheral tissues, primarily muscle, to the liver in a non-toxic form. chemsrc.commedchemexpress.comnih.gov In this cycle, pyruvate in muscle is transaminated to form alanine, which is then released into the bloodstream. The liver takes up this alanine, converts it back to pyruvate for gluconeogenesis, and processes the amino group into urea (B33335) for excretion. nih.gov

The use of DL-ALANINE (1-13C) allows for precise tracking of the carbon skeleton's movement within this cycle. When DL-ALANINE (1-13C) is introduced, the ¹³C label is positioned on the carboxyl carbon. Alanine transaminase in the liver converts [1-¹³C]alanine to [1-¹³C]pyruvate. This labeled pyruvate can then be a substrate for gluconeogenesis, leading to the production of glucose with the ¹³C label incorporated. By measuring the ¹³C enrichment in plasma glucose over time, researchers can quantify the rate of alanine-dependent glucose production.

Research findings have demonstrated the importance of this cycle under various physiological conditions. For instance, studies in humans during prolonged fasting (60 hours) showed a significant decrease in alanine turnover, which was associated with reduced rates of hepatic mitochondrial oxidation. nih.gov When alanine was infused to restore its turnover rate to that of a 12-hour fasted state, a notable increase in hepatic pyruvate carboxylase (VPC) flux and endogenous glucose production was observed, highlighting that the cycle is substrate-limited under starvation conditions. nih.gov

In pancreatic β-cells, the metabolism of alanine and its interplay with glucose are critical for insulin (B600854) secretion. Studies using ¹³C-labeled alanine have shown that it is substantially metabolized and can significantly enhance glucose metabolism, boosting both oxidative and non-oxidative pathways. diabetesjournals.org The introduction of alanine increases the rate at which glucose-derived pyruvate enters the tricarboxylic acid (TCA) cycle, a key process for stimulating insulin release. diabetesjournals.org

Table 1: Research Findings on Glucose-Alanine Cycle Dynamics Using ¹³C-Labeled Alanine

Research Focus Model System Key Findings with ¹³C-Alanine Reference
Starvation Effects Humans (60-hour fast) Decreased alanine turnover correlated with reduced hepatic mitochondrial oxidation. nih.gov
Alanine Infusion Humans (60-hour fast) Infusion increased hepatic pyruvate carboxylase flux by ~30%, demonstrating substrate limitation. nih.gov
Insulin Secretion Pancreatic β-cells (BRIN-BD11) Alanine enhanced the rate of glucose-derived pyruvate entry into the TCA cycle, boosting metabolism. diabetesjournals.org

Probing Other Key Metabolic Pathways

Assessment of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for generating pentose phosphates required for nucleotide synthesis. DL-ALANINE (1-13C) can be used as a tracer to indirectly probe the flux through the PPP.

When [1-¹³C]alanine is converted to [1-¹³C]pyruvate, this labeled pyruvate can be recycled back towards glucose-6-phosphate via gluconeogenesis. If this newly synthesized glucose-6-phosphate re-enters the glycolytic pathway, the label position is retained. However, if it enters the oxidative branch of the PPP, the C1 carbon is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate. Consequently, the labeling pattern of downstream metabolites, such as lactate or re-synthesized alanine, will be altered.

A common method involves comparing the labeling patterns of amino acids derived from different points in central carbon metabolism. jove.com For example, by analyzing the isotopomer distribution in alanine (derived from pyruvate) and serine (derived from 3-phosphoglycerate), the relative activity of the PPP versus glycolysis can be inferred. asm.org Studies in perfused mouse livers using ¹³C-labeled alanine demonstrated that by analyzing the scrambling of the ¹³C label in different positions of the glucose molecule formed via gluconeogenesis, it was possible to estimate that the flux through the pentose cycle was approximately 15% of the total glucose metabolism under the studied conditions. nih.gov

Table 2: Isotopic Outcomes for Assessing PPP Flux

Tracer Input Pathway Expected Isotopic Outcome in Downstream Metabolites Reference
[1-¹³C]Alanine → [1-¹³C]Pyruvate → Gluconeogenesis → [1-¹³C]Glucose-6-P Oxidative PPP Loss of ¹³C label as ¹³CO₂. shimadzu.com
[1-¹³C]Alanine → [1-¹³C]Pyruvate → Gluconeogenesis → [1-¹³C]Glucose-6-P Glycolysis Retention of ¹³C label in pyruvate and its derivatives (e.g., lactate, alanine). shimadzu.com

Tracing Carbon Incorporation into Lipogenesis and Fatty Acid Synthesis

Lipogenesis, the de novo synthesis of fatty acids, utilizes acetyl-CoA as its primary building block. The conversion of alanine to pyruvate is a key intersection point that can feed carbon into this process. Following the administration of DL-ALANINE (1-13C), the labeled carboxyl carbon on alanine is transferred to pyruvate, forming [1-¹³C]pyruvate.

For this carbon to be incorporated into fatty acids, pyruvate must first enter the mitochondria and be converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This reaction, however, is a decarboxylation step, meaning the ¹³C-labeled carboxyl group of pyruvate is released as ¹³CO₂. pnas.org Therefore, DL-ALANINE (1-13C) is not a direct tracer for the carbon backbone of fatty acids.

Instead, its value lies in measuring the flux through the PDH reaction itself. pnas.org By quantifying the rate of ¹³CO₂ production from [1-¹³C]alanine or [1-¹³C]pyruvate, researchers can determine the rate of acetyl-CoA generation from this source, which is a prerequisite for lipogenesis. This method has been used to study the competition between different substrates, such as glucose/alanine and fatty acids, for entry into the TCA cycle and lipogenesis. pnas.org For example, in perfused heart studies, the presence of octanoate (B1194180) (a fatty acid) was shown to suppress the production of ¹³CO₂ from hyperpolarized [1-¹³C]pyruvate by approximately 90%, directly demonstrating the inhibition of PDH flux by fatty acid oxidation. pnas.org

While the C1 label is lost, other isotopologues like [2-¹³C]alanine or [3-¹³C]alanine would result in labeled acetyl-CoA ([1-¹³C]acetyl-CoA or [2-¹³C]acetyl-CoA, respectively), which can then be traced through the subsequent steps of fatty acid elongation. Studies using [3-¹³C]alanine have successfully traced the label into metabolites like glutamate and acetate, demonstrating the flow of carbon from alanine into pools that supply biosynthetic pathways. diabetesjournals.org

Table 3: Application of ¹³C-Alanine in Studying Lipogenesis-Related Flux

Tracer Pathway Measured Key Research Finding Reference
[1-¹³C]Alanine Pyruvate Dehydrogenase (PDH) Flux Rate of ¹³CO₂ release quantifies the flux from alanine/pyruvate to acetyl-CoA, the precursor for lipogenesis. pnas.org
Hyperpolarized [1-¹³C]Pyruvate PDH Flux Inhibition Presence of fatty acids (octanoate) dramatically reduced ¹³CO₂ production, indicating a switch in substrate utilization away from pyruvate. pnas.org

Research Model Systems Employing Dl Alanine 1 13c Tracer Studies

In Vitro Cellular and Organotypic Models

In vitro models offer a controlled environment to dissect cellular and organ-specific metabolism. DL-ALANINE (1-13C) is employed in cultured cell lines, primary cell cultures, and isolated organ perfusion systems to probe metabolic pathways with high precision.

Cultured cell lines are instrumental in understanding fundamental metabolic processes. The use of 13C-labeled substrates, including DL-ALANINE (1-13C), allows for metabolic flux analysis (MFA) to quantify carbon redistribution through pathways like glycolysis and the tricarboxylic acid (TCA) cycle. In cancer research, for instance, hyperpolarized [1-13C]pyruvate, a related compound, is used to study the conversion to lactate (B86563) and alanine (B10760859), which can be indicative of tumor malignancy. mdpi.com

Stable-isotope tracing with 13C-labeled alanine has been used in pancreatic cancer cell lines to measure its incorporation into proteinogenic amino acids, TCA cycle intermediates, and fatty acids. aacrjournals.org Such studies help to understand the metabolic heterogeneity and nutrient demands of different cancer cell lines. aacrjournals.org For example, in breast cancer cells, the conversion of hyperpolarized [1-13C]pyruvate to lactate was found to be sensitive to the metabolic program and the nutritional state of the cells. mdpi.com Furthermore, in human diffuse large B-cell lymphoma cells, 13C MRS studies with labeled glucose have demonstrated changes in the labeling of alanine and other metabolites following treatment, indicating shifts in metabolic pathways. frontiersin.org

Cell Line TypeTracer UsedKey Metabolic Pathways InvestigatedPrimary Findings
Pancreatic Ductal Adenocarcinoma (PDAC)13C3-alanineAlanine uptake, anaplerosis, TCA cycle, fatty acid synthesisRevealed heterogeneity in alanine demands and preference for uptake versus de novo synthesis among different PDAC cell lines. aacrjournals.org
Breast Cancer (MCF-7, MDA-MB-231)Hyperpolarized [1-13C]pyruvateConversion of pyruvate (B1213749) to lactate and alanineThe conversion rate was dependent on the cell's malignancy and the glucose/glutamine concentrations in the microenvironment. mdpi.com
Human Diffuse Large B-cell Lymphoma (DLCL2)[1,6-13C2]glucoseGlycolysis, TCA cycle fluxDemonstrated decreased labeling of alanine after rapamycin (B549165) treatment, indicating a reduction in metabolic activity. frontiersin.org
Clonal Pancreatic β-Cell Line (BRIN-BD11)L-[3-13C]alanineOxidative metabolism, TCA cycleShowed substantial oxidative metabolism of L-alanine and its enhancement of glucose metabolism. diabetesjournals.org

Primary cell cultures provide a model system that more closely resembles the in vivo state of cells. In primary astrocytes, studies with [3-13C]alanine have shown that it is predominantly converted to [3-13C]lactate. frontiersin.org In contrast, in neurons, the 13C-label from alanine is incorporated into neurotransmitter amino acids like glutamate (B1630785) and γ-aminobutyric acid (GABA). researchgate.net This highlights the distinct metabolic roles of these two cell types in the brain. researchgate.net

Further research has revealed a metabolic interaction between astrocytes and neurons, where alanine may act as a carrier of nitrogen from neurons to astrocytes. researchgate.net In astrocytes, the presence of exogenous alanine can modify glucose metabolism, leading to the synthesis of releasable lactate that is disconnected from glycolysis. nih.gov This suggests a complex metabolic trafficking system between these cells. nih.gov In a clonal pancreatic β-cell line, L-[3-13C]alanine was shown to undergo substantial oxidative metabolism, leading to the production of glutamate and aspartate, and it also enhanced glucose metabolism. diabetesjournals.org

Primary Cell TypeTracer UsedKey Metabolic Pathways InvestigatedPrimary Findings
Astrocytes[3-13C]alanineAlanine metabolism, lactate production, interaction with glucose metabolismAlanine is primarily converted to lactate. frontiersin.org Exogenous alanine modifies astrocytic glucose metabolism. nih.gov
Neurons[3-13C]alanineAlanine metabolism, neurotransmitter synthesis, energy metabolismAlanine is used as a precursor for neurotransmitters (glutamate, GABA) and as an energy substrate. researchgate.net
Astrocyte-Neuron Co-cultures[3-13C]alanineGlial-neuronal metabolic interactions, lactate-alanine shuttleDemonstrated a metabolic coupling where astrocyte-derived lactate is utilized by neurons. researchgate.net
Pancreatic β-Cells (BRIN-BD11)L-[3-13C]alanineOxidative metabolism, TCA cycle, insulin (B600854) secretionL-alanine is substantially metabolized oxidatively and enhances glucose-stimulated insulin secretion. diabetesjournals.org

Isolated organ perfusion systems allow for the study of organ-specific metabolism in a controlled ex vivo environment. In perfused mouse livers, the metabolism of hyperpolarized [1-13C]pyruvate leads to the generation of [1-13C]lactate and [1-13C]alanine. nih.gov The relative production of these metabolites can differ based on the metabolic state of the liver (e.g., fed vs. fasted). nih.gov For instance, in fasted livers, the production of [1-13C]alanine from pyruvate is significantly lower. nih.govresearchgate.net

These systems have also been used to detect other metabolic products from [1-13C]pyruvate, such as [1-13C]malate, [4-13C]malate, [1-13C]aspartate, and [4-13C]aspartate, providing a more comprehensive picture of hepatic metabolism. researchgate.net Studies on perfused working hearts have utilized multiple 13C-labeled substrates, including pyruvate, to develop comprehensive metabolic network models that can delineate substrate contributions to both the pyruvate and acetyl-CoA pools with high resolution. physiology.org

OrganTracer UsedKey Metabolic Pathways InvestigatedPrimary Findings
Mouse LiverHyperpolarized [1-13C]pyruvateGluconeogenesis, TCA cycleDemonstrated differences in alanine production from pyruvate between fed and fasted states. nih.govresearchgate.net
Rat LiverL-[1-13C]alanineAlanine metabolism, gluconeogenesisThe severity of liver damage could be quantitatively evaluated by measuring expired 13CO2. nih.gov
Mouse Heart13C-labeled substrates (including pyruvate)Myocardial energy substrate metabolismDeveloped a comprehensive network model of cardiac metabolism. physiology.org

Studies in Primary Cell Cultures (e.g., Hepatocytes, Astrocytes, Neurons)

In Vivo Animal Models for Systemic Metabolic Tracing

In vivo animal models are crucial for understanding systemic metabolism and the interplay between different organs. DL-ALANINE (1-13C) is utilized in these models through both non-invasive imaging techniques and ex vivo tissue analysis.

Non-invasive in vivo 13C Magnetic Resonance Spectroscopy (MRS) allows for the real-time monitoring of metabolic processes. researchgate.net Hyperpolarized [1-13C]pyruvate, which is metabolically related to alanine, is a key agent in this field. researchgate.net Following injection, the conversion of hyperpolarized pyruvate to lactate, alanine, and bicarbonate can be observed dynamically. researchgate.netucsf.edu This technique has shown promise in oncology for assessing tumor aggressiveness and monitoring treatment response. researchgate.netfrontiersin.org

In preclinical models of prostate cancer, hyperpolarized [1-13C]pyruvate has been used to detect levels of lactate and alanine. biomolther.org The ratio of these metabolites can serve as a biomarker for disease progression. ucsf.edu For instance, a decrease in the hyperpolarized [1-13C]alanine/[1-13C]lactate ratio was observed during the progression of pancreatic cancer precursor lesions to adenocarcinoma. frontiersin.org In vivo 13C MRS studies in rat liver have shown that labeled alanines enter the tricarboxylic acid cycle primarily via pyruvate carboxylase. nih.gov

Animal ModelTracer UsedImaging TechniqueKey Findings
RatHyperpolarized [1-13C]pyruvate2-D 13C MRSIDemonstrated tissue-specific metabolism, with high alanine production in the liver. researchgate.net
Mouse (Prostate Cancer Model)Hyperpolarized [1-13C]pyruvate3D 13C MRSILactate production from pyruvate increased with disease progression. ucsf.edu
Rat (Liver)L- and D-[13C]alanine1H and 13C NMR spectroscopyProvided information on different metabolic pathways of alanine and their regulation during gluconeogenesis. nih.gov
Guinea Pig (NAFLD Model)Hyperpolarized [1-13C]pyruvate13C MRSIdentified [1-13C]alanine as a potentially useful non-invasive marker for NAFLD progression. nih.gov

Following the in vivo administration of a 13C-labeled tracer, ex vivo analysis of tissues provides a detailed snapshot of the metabolic fate of the tracer. This approach combines the systemic relevance of in vivo studies with the analytical depth of ex vivo techniques. In a study on germ-free mice fed with stable isotope-labeled L-/D-alanine, the biodistribution of gut-absorbed D-alanine was tracked in various tissues, with the highest accumulation found in pancreatic islets and acinar tissues. chemrxiv.org

In another study, rodents were infused with [1,2-13C]-glucose, and subsequent ex vivo NMR analysis of brain tissue extracts allowed for the simultaneous probing of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. acs.org This method revealed the presence of 13C-labeled alanine, among other metabolites. acs.org Similarly, oral gavage delivery of 13C-labeled substrates in mice has been shown to achieve sufficient incorporation into central carbon pathways in multiple tissues, including the liver and brain, allowing for pathway distribution analysis of 13C enrichment. mdpi.com

Animal ModelTracer Administered In VivoTissues Analyzed Ex VivoKey Findings
Germ-free MiceStable isotope-labeled L-/D-alaninePancreatic islets, acinar tissues, brain, pituitary glandDemonstrated differential distribution of gut-absorbed D-alanine in various tissues. chemrxiv.org
Rodents[1,2-13C]-glucoseBrainAllowed for simultaneous analysis of multiple metabolic pathways, including the detection of labeled alanine. acs.org
Mice13C-labeled substrates via oral gavagePlasma, liver, brainAchieved reliable incorporation of the tracer into central carbon pathways for metabolomics analysis. mdpi.com
Rats (Hepatectomy model)L-[1-(13)C]alanineExpired air (indirect tissue metabolism)Correlated expiratory 13CO2 levels with the severity of liver damage. nih.gov

Elucidating Inter-Organ Metabolic Communication and Nutrient Partitioning

The use of DL-ALANINE (1-13C) and other isotopically labeled alanine tracers has been fundamental in unraveling the complex network of metabolic communication between organs. By tracing the journey of the 13C-labeled carbon skeleton, researchers can quantify the flux of metabolites through various pathways and understand how different tissues cooperate to maintain metabolic homeostasis under diverse physiological and pathological conditions. This approach provides critical insights into nutrient partitioning, where substrates are directed to specific metabolic fates based on the body's needs.

The Glucose-Alanine Cycle: A Paradigm of Muscle-Liver Crosstalk

One of the most well-established examples of inter-organ communication is the glucose-alanine cycle, which links carbohydrate and amino acid metabolism between skeletal muscle and the liver. jci.org In muscle, pyruvate derived from glycolysis is transaminated to form alanine, which is then released into the bloodstream. libretexts.org The liver takes up this circulating alanine, converts it back to pyruvate for gluconeogenesis, and releases newly synthesized glucose into the circulation for tissues like muscle to use. jci.orglibretexts.org The nitrogen component from alanine is converted to urea (B33335) in the liver. jci.org

Tracer studies utilizing 13C-labeled alanine have been pivotal in quantifying the dynamics of this cycle. A study investigating the effects of prolonged fasting in healthy volunteers used [3-13C]alanine to assess its role in regulating hepatic metabolism. jci.org The findings demonstrated that during a 60-hour fast, a reduction in alanine turnover was directly associated with decreased rates of hepatic mitochondrial oxidation and endogenous glucose production. jci.org When unlabeled alanine was infused to restore its turnover rate to that of a 12-hour fast, the rates of hepatic mitochondrial oxidation and glucose production increased significantly. jci.org This reveals that alanine availability from peripheral tissues, primarily muscle, becomes a rate-limiting factor for hepatic gluconeogenesis during prolonged starvation, highlighting a critical point of control in inter-organ nutrient partitioning. jci.org

Table 1: Effect of Alanine Infusion on Hepatic Fluxes After a 60-Hour Fast An interactive data table showing the percentage increase in key metabolic rates following alanine infusion in 60-hour fasted subjects, based on research findings.

Metabolic Flux Percentage Increase (approx.) Implication
Endogenous Glucose Production (VEGP) 30% Demonstrates that hepatic glucose production is substrate-limited by alanine availability. jci.org

Pathological Inter-Organ Communication: The Tumor-Liver Alanine Cycle

In disease states such as cancer, metabolic communication between organs can be reprogrammed. Isotope tracing studies in adult zebrafish with melanoma have uncovered a non-conventional tumor-liver alanine cycle. nih.gov Conventionally, muscle is the primary source of alanine for hepatic gluconeogenesis. nih.gov However, research showed that melanoma tumors exhibit a high rate of glycolysis and subsequently produce significant amounts of alanine from glucose-derived carbons. nih.gov This tumor-excreted alanine serves as a carbon source for glucose production in the liver, allowing the tumor to eliminate excess nitrogen while fueling systemic glucose levels. nih.gov

Quantitative analysis revealed that the 13C labeling of alanine (M3 isotopologue) was more than twice as high in the tumor compared to muscle tissue, identifying the tumor as the main source. nih.gov Concurrently, the uptake of alanine was found to be approximately three times higher in the liver than in the melanoma, supporting the flow of alanine from the tumor to the liver. nih.gov This research demonstrates how a tumor can hijack inter-organ communication pathways to support its own metabolic demands and influence systemic nutrient partitioning. nih.gov

Table 2: Alanine Dynamics in a Zebrafish Melanoma Model An interactive data table comparing the relative production and uptake of alanine across different tissues, highlighting the tumor's role.

Tissue Relative M3 Alanine Labeling (Production) Relative Alanine Uptake
Melanoma > 2-fold higher than muscle Similar to muscle
Muscle Baseline for comparison Similar to melanoma
Liver Not a primary producer in this context ~3-fold higher than melanoma

Data derived from findings in a BRAF/p53 zebrafish model. nih.gov

Intra-Organ Crosstalk: The Astrocyte-Neuron Metabolic Partnership

Inter-organ communication principles also apply at the cellular level within a single organ. In the brain, nuclear magnetic resonance (NMR) spectroscopy studies with [3-13C]alanine have elucidated the distinct but complementary metabolic roles of astrocytes and neurons. nih.govresearchgate.net Upon uptake, both cell types transaminate alanine to pyruvate. nih.gov However, the subsequent fate of the 13C-labeled carbon differs significantly. In astrocytes, the labeled pyruvate is almost exclusively converted to lactate, which is then released. nih.gov Neurons, in contrast, can take up this astrocyte-derived lactate and utilize the labeled carbon to synthesize neurotransmitters like glutamate and GABA, as well as for energy production via the TCA cycle. nih.govresearchgate.net This metabolic interplay, known as the lactate-alanine shuttle, is crucial for sustaining neuronal activity and managing nitrogen metabolism within the brain. nih.gov

Table 3: Differential Metabolic Fate of 13C from Alanine in Brain Cells An interactive data table summarizing the primary metabolic products of [3-13C]alanine in isolated astrocytes and neurons.

Cell Type Primary 13C-Labeled Metabolic Products Key Function
Astrocytes Lactate Synthesis and release of lactate for neuronal use. nih.gov

Whole-Body Nutrient Partitioning During Exercise

During physical exercise, the body's demand for energy substrates is high, and understanding how nutrients are partitioned is crucial. A study in healthy male subjects used a dual-tracer approach with [13C]alanine and [15N]alanine to track the distinct fates of the carbon skeleton and the amino-nitrogen group of ingested alanine during prolonged, low-intensity exercise. nih.gov The results showed a marked difference in their metabolic pathways. A large portion of the ingested alanine's carbon skeleton was oxidized to provide energy. In contrast, only a small fraction of the nitrogen from the ingested alanine was deaminated and excreted as urea. nih.gov This indicates that during exercise, exogenous alanine is preferentially partitioned towards energy production, while its amino group is largely retained, possibly for protein synthesis. nih.gov

Table 4: Partitioning of Ingested Alanine During Prolonged Exercise An interactive data table showing the quantitative fate of ingested alanine's carbon and nitrogen components.

Component of Ingested Alanine Percentage of Load Metabolized Metabolic Fate
Carbon Skeleton 68.7% Oxidation for energy production. nih.gov

Computational and Theoretical Frameworks for 13c Metabolic Flux Analysis

Principles and Algorithms of Model-Based 13C-Metabolic Flux Analysis (MFA)

Model-based 13C-MFA is a powerful technique that integrates experimental data with mathematical models to estimate metabolic fluxes. researchgate.net The fundamental principle involves feeding cells a substrate labeled with ¹³C at a specific atomic position. As the cells metabolize this tracer, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites. By measuring these patterns, typically in proteinogenic amino acids or other intracellular metabolites, and comparing them to the patterns predicted by a metabolic model, intracellular fluxes can be quantified. researchgate.netnih.gov This approach is not limited to steady-state conditions; isotopically non-stationary MFA (INST-MFA) can be used to study systems where the isotopic labeling is in a dynamic state. wikipedia.orgnih.gov

Metabolic Model Generation: Creating a comprehensive model of the relevant biochemical pathways. sci-hub.se

Experimental Design: Selecting the optimal ¹³C-labeled tracer to maximize the precision of flux calculations for the targeted pathways. sci-hub.se

Carbon Labeling Experiment: Culturing cells with the labeled substrate and collecting samples for analysis. sci-hub.se

Analytical Measurement: Determining the labeling state of metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netwikipedia.org

Flux Estimation: Using computational algorithms to estimate flux values and their confidence intervals by fitting the model to the experimental data. sci-hub.se

Formulation of Isotopomer and Cumomer Balancing Equations

At the heart of 13C-MFA are the balancing equations that describe the flow of isotopes through the metabolic network. An isotopomer is a molecule with a specific isotopic composition at each atomic position. nih.gov For a metabolite with n carbon atoms, there are 2^n possible isotopomers. diva-portal.org The balance equations for each isotopomer are typically non-linear, making their direct solution computationally intensive.

To simplify these calculations, the concept of cumomers was introduced. A cumomer represents a cumulative isotopomer and is defined by the set of carbon atoms that are labeled, without specifying the isotopic state of other atoms. nih.gov This formulation transforms the non-linear isotopomer balance equations into a linear system, which is more computationally tractable. The relationship between isotopomer and cumomer fractions is a simple linear transformation.

Another framework, known as Elementary Metabolite Units (EMU), further streamlines the process by breaking down the metabolic network into smaller, independent units. This approach is particularly efficient for simulating the mass isotopomer distributions (MIDs) measured by mass spectrometry. oup.com

The formulation of these balancing equations requires detailed knowledge of the reaction stoichiometry and the specific carbon atom transitions for each reaction in the metabolic network. diva-portal.orgfrontiersin.org

Estimation of Intracellular Net and Exchange Fluxes

In 13C-MFA, bidirectional reactions are often described in terms of net and exchange fluxes. frontiersin.org The estimation of these fluxes is achieved by solving a multi-parameter optimization problem. The goal is to find the set of flux values that minimizes the difference between the experimentally measured labeling data and the data predicted by the metabolic model. nih.gov This is typically done by minimizing the sum of squared residuals (SSR) between the measured and simulated data. researchgate.net

The use of ¹³C tracers is crucial for distinguishing between pathways and quantifying fluxes that would be unobservable using only stoichiometric constraints. For instance, by infusing ¹³C-alanine and measuring the labeling in lactate (B86563), it's possible to determine the contribution of alanine (B10760859) to lactate production. yuntsg.com However, this requires careful modeling to account for both direct and indirect labeling pathways. yuntsg.com

Sensitivity Analysis and Confidence Interval Determination for Flux Estimates

Estimating the fluxes is only part of the analysis; it is equally important to determine the certainty of these estimates. nih.govConfidence intervals provide a range within which the true flux value is likely to lie. Early methods for calculating confidence intervals relied on linear approximations, which can be inaccurate due to the inherent non-linearity of the isotopomer balancing equations. nih.gov

More robust methods have since been developed, including:

Parameter Continuation: This method evaluates the sensitivity of the sum of squared residuals (SSR) to variations in individual flux parameters. nih.govresearchgate.net

Monte Carlo Simulations: This approach involves repeatedly simulating the experiment with random noise added to the data to generate a distribution of flux estimates, from which confidence intervals can be derived. nih.gov

Sensitivity analysis is also a critical component, as it helps to identify which measurements have the most significant impact on the estimated fluxes. This information can be used to design more informative experiments and to understand the limitations of the model. researchgate.netcreative-proteomics.com Bayesian statistical methods are also emerging as a powerful alternative for quantifying flux uncertainty, providing credible intervals that can be more intuitive to interpret than frequentist confidence intervals. d-nb.infonih.gov

Metabolic Network Reconstruction and Model Validation

Development of Stoichiometric and Isotopic Metabolic Network Models

A metabolic network reconstruction is a comprehensive representation of all known metabolic reactions in an organism, compiled from genomic and biochemical data. wikipedia.orgnih.gov These reconstructions serve as the foundation for building the stoichiometric and isotopic models used in 13C-MFA. sci-hub.se

The development of a model for 13C-MFA involves several key steps:

Drafting the Reconstruction: This initial step involves compiling a list of metabolic reactions and their associated genes from databases and literature. wikipedia.org

Model Refinement: The draft model is then curated to fill gaps, remove inconsistencies, and ensure that it accurately reflects the known metabolism of the organism. nih.gov This often involves manual curation and biochemical insight. nih.gov

Defining Stoichiometry and Atom Transitions: For each reaction in the model, the precise stoichiometry and the mapping of carbon atom transitions from substrates to products must be defined. diva-portal.orgfrontiersin.org This information is essential for formulating the isotopomer or cumomer balancing equations.

Incorporating Constraints: The model is further constrained by incorporating measured extracellular rates, such as substrate uptake and product secretion rates. frontiersin.org

The scope of these models can range from small, focused networks of a few dozen reactions to large, genome-scale models with hundreds or even thousands of reactions. frontiersin.orgnih.gov

Integration of Mass Isotopomer Distribution (MID) Data with Flux Models

The experimental data used in 13C-MFA typically comes in the form of Mass Isotopomer Distributions (MIDs) . frontiersin.org An MID is a vector that represents the fractional abundance of each mass isotopomer of a metabolite. diva-portal.org For a metabolite with n carbon atoms, the MID will consist of n+1 values, corresponding to the fractions of the metabolite with 0, 1, 2, ..., n ¹³C atoms. nih.govdiva-portal.org

The integration of MID data with the flux model is the core of the flux estimation process. This involves:

Data Correction: Raw MS data must be corrected for the natural abundance of ¹³C and other isotopes to obtain the true MIDs resulting from the tracer experiment. frontiersin.orgoup.com

Model Fitting: The corrected MIDs are then used as the target for the optimization algorithm. The algorithm iteratively adjusts the flux parameters in the model to minimize the discrepancy between the simulated MIDs and the experimentally measured MIDs. researchgate.net

Goodness-of-Fit Analysis: After the best-fit flux distribution is found, a statistical test, such as the chi-squared (χ²) test, is used to assess the goodness-of-fit. This test determines whether the model can adequately explain the experimental data within the measurement error. researchgate.netnih.gov

The successful integration of MID data with a well-constructed metabolic model allows for the precise and accurate quantification of intracellular fluxes, providing a detailed snapshot of cellular metabolism.

Considerations for Isotopic and Metabolic Steady-State Assumptions in Experimental Design

Isotopic steady state, on the other hand, refers to the point in time when the isotopic enrichment of carbon atoms in intracellular metabolites becomes constant after the introduction of a ¹³C-labeled substrate, such as DL-ALANINE (1-¹³C). oup.com Reaching this state indicates that the incorporation of the labeled isotope throughout the metabolic network has stabilized. nih.gov The time required to reach isotopic steady state varies significantly between different metabolites and is dependent on the fluxes and the pool sizes of the metabolite and its precursors. nih.gov For instance, glycolytic intermediates may reach isotopic steady state within minutes, whereas for some amino acids, it can take several hours. nih.gov In studies using labeled glucose, it has been observed that alanine may not reach isotopic steady state even within 24 hours of incubation, a critical consideration when designing experiments involving labeled alanine. unl.pt

The experimental design for a ¹³C-MFA study must carefully consider whether these steady-state conditions can be met and are appropriate for the biological question at hand. oup.com While traditional stationary ¹³C-MFA relies on both assumptions, advanced methods have been developed for scenarios where one or both assumptions are not valid. nih.govd-nb.info

| Experimental Implication | Requires controlled culture systems to maintain constant nutrient levels and cell density. nih.gov | Requires a sufficient labeling duration to ensure label equilibration, which can be long for certain metabolites like alanine. unl.pt |

Advanced Computational Methodologies in 13C-MFA

Dynamic MFA (DMFA) for Non-Stationary Metabolic Conditions

Classical ¹³C-MFA operates under the assumption of a metabolic steady state, where fluxes are constant. d-nb.info However, many biological processes, such as responses to environmental shifts or dynamic culture conditions, are inherently non-stationary. researchgate.net For these scenarios, Dynamic Metabolic Flux Analysis (DMFA) and its isotopically-assisted variant, ¹³C-DMFA, provide a more suitable framework. nih.govresearchgate.net

The goal of DMFA is to quantify time-dependent changes in metabolic fluxes. rsc.org This is achieved by dividing the experiment into multiple time intervals and measuring metabolite concentrations and isotopic labeling patterns at each point. nih.gov By analyzing these transient data, ¹³C-DMFA can capture the dynamics of flux transients that are invisible to traditional steady-state MFA. rsc.org This approach is particularly valuable when studying systems where the metabolic steady-state assumption is invalid. d-nb.info

Another related technique is Isotopically Non-Stationary ¹³C-MFA (INST-MFA). This method assumes the system is in a metabolic steady state but not an isotopic one. nih.gov INST-MFA involves monitoring the accumulation of the ¹³C label in intracellular metabolites over time before the system reaches isotopic equilibrium. nih.govfrontiersin.org While experimentally faster than waiting for isotopic steady state, INST-MFA is computationally more demanding as it requires solving differential equations for each time point rather than simpler algebraic equations. nih.govrsc.org These dynamic approaches are essential for accurately modeling pathways involving metabolites with slow labeling kinetics, such as alanine. unl.pt

Bayesian Approaches in Flux Inference and Parameter Estimation

The estimation of metabolic fluxes from ¹³C labeling data is a complex statistical challenge. Traditionally, this has been addressed using frequentist statistical methods to find the single best-fit flux map. d-nb.info However, Bayesian statistical methods are gaining prominence in the field of ¹³C-MFA due to their advantages in quantifying uncertainty. d-nb.infonih.gov

Unlike frequentist methods that produce point estimates and confidence intervals, Bayesian approaches yield a full probability distribution for each flux, known as the posterior probability distribution. nih.gov This provides a more intuitive and comprehensive representation of flux uncertainty. Bayesian methods are particularly powerful for dealing with underdetermined models, which are common in complex biological systems. semanticscholar.org

A significant advancement in this area is the use of Bayesian Model Averaging (BMA). d-nb.infonih.gov BMA addresses the problem of model uncertainty by considering multiple competing models simultaneously. It assigns probabilities to models that are best supported by the experimental data while penalizing overly complex ones. d-nb.info This approach avoids the pitfalls of relying on a single "best" model and provides more robust flux inference, making it a powerful tool for analyzing complex datasets, such as those from intracellular pathogen metabolism or other intricate systems. nih.govsemanticscholar.org

Table 2: Comparison of Frequentist and Bayesian Approaches in ¹³C-MFA

Feature Frequentist Approach Bayesian Approach
Primary Output A single best-fit flux map and confidence intervals. nih.gov A full posterior probability distribution for each flux. nih.gov
Uncertainty Quantification Confidence intervals, which can vary depending on the calculation method. nih.gov Credible intervals, which represent a range where a flux lies with a certain probability. nih.gov
Model Handling Typically relies on selecting a single best model, often using criteria like the chi-square test. nih.gov Can average over multiple models to account for model uncertainty (e.g., using BMA). d-nb.infonih.gov
Strengths Widely used and computationally less intensive in some cases. Provides more reliable uncertainty quantification, especially for complex or underdetermined systems. nih.govsemanticscholar.org

| Applicability | Standard for many ¹³C-MFA studies. nih.gov | Increasingly used for complex systems and to overcome limitations of frequentist methods. d-nb.infosemanticscholar.org |

Integration of 13C-MFA Data with Multi-Omics Datasets (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

While ¹³C-MFA provides a direct measure of metabolic pathway activity, a truly systemic understanding of cellular physiology requires integrating this flux data with other layers of biological information. ub.edu The integration of the metabolic fluxome with transcriptomics (gene expression) and proteomics (protein abundance) offers a more holistic view of how metabolic functions are regulated and executed. vanderbilt.edunih.gov

Flux maps generated from tracers like DL-ALANINE (1-¹³C) reflect the cumulative effect of gene expression, protein synthesis, and allosteric regulation. nih.gov Correlating flux data with transcriptomic or proteomic data can reveal whether changes in metabolic pathway usage are controlled at the transcriptional or translational level. vanderbilt.edu For example, an observed increase in a specific metabolic flux can be investigated to see if the genes encoding the enzymes in that pathway are also upregulated. unl.pt

This multi-omics approach is a cornerstone of systems biology, allowing for the construction of more comprehensive and predictive models of cellular metabolism. ub.edunih.gov By combining these different data types, researchers can identify key regulatory nodes, discover metabolic bottlenecks, and gain deeper insights into the complex reprogramming that occurs in various physiological and pathological states. unl.ptnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
DL-ALANINE (1-¹³C)
Alanine
Glucose
[1-¹³C]glucose
Lactate
Glutamine
Citrate
Phosphoenolpyruvate (B93156) (PEP)
3-Phosphoglycerate (3PG)
α-Ketoglutarate
Fumarate
Malate (B86768)
Glutamate (B1630785)
Aspartate
Acetyl-CoA
Oxaloacetate
Cysteine
NADPH
Glutathione
CO₂

Emerging Research Areas and Future Perspectives for Dl Alanine 1 13c Tracer Applications

Addressing Challenges in Compartment-Specific Flux Resolution

A significant challenge in metabolic flux analysis (MFA) is the resolution of metabolic activities within different cellular compartments, such as the cytosol and mitochondria. mdpi.com The observed labeling patterns from whole-cell extracts represent an average across these compartments, which can obscure critical details about subcellular metabolic organization. mdpi.com

Recent studies have highlighted the importance of using compartment-specific metabolome and isotopomer data to achieve accurate flux estimations. uni-stuttgart.de For instance, in Chinese hamster ovary (CHO) cells, it was found that while non-compartmented data could identify many fluxes involving single-compartment metabolites, certain sensitive fluxes, particularly mitochondrial shuttles involving alanine (B10760859), aspartate, and malate (B86768), could only be properly identified using compartment-specific information. uni-stuttgart.de This underscores the necessity of developing and applying techniques for subcellular fractionation and analysis in conjunction with ¹³C tracer studies to gain a more granular understanding of metabolic pathways. Ignoring this compartmentalization can lead to inaccurate flux estimations, as the pool sizes of metabolites can differ significantly between the cytosol and mitochondria. uni-stuttgart.de

Future research will likely focus on refining methods for obtaining compartment-specific data and integrating this information into more sophisticated metabolic models. This will be crucial for accurately deciphering the intricate network of metabolic reactions that span multiple cellular locations.

Enhancing Analytical Sensitivity for Low-Abundance Metabolites and Fluxes

The accurate quantification of metabolic fluxes often hinges on the ability to detect and measure the isotopic labeling of a wide range of metabolites, including those present at low concentrations. plos.org Enhancing the analytical sensitivity of techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is therefore a critical area of development. plos.orguii.ac.id

Several strategies are being pursued to boost sensitivity in ¹³C-based metabolomics:

Advanced Instrumentation: The development of high-temperature superconducting (HTS) NMR probes has significantly increased mass sensitivity, reducing the measurement time required to obtain high-quality data. nih.govacs.org

Hyperpolarization Techniques: Methods like dissolution dynamic nuclear polarization (d-DNP) can enhance NMR signal strength by several orders of magnitude, enabling the detection of low-abundance metabolites and real-time monitoring of metabolic processes. uii.ac.idresearchgate.netresearchgate.net

Optimized Analytical Methods: Improvements in liquid chromatography (LC) and MS methods are crucial for detecting a broader range of compounds and dealing with the complexity of LC-MS data, which includes various ion adducts and fragments that can reduce the intensity of the primary molecular ion. plos.org

These advancements are making it feasible to conduct ¹³C metabolomics at natural abundance and to more accurately measure the mass isotopologue distributions (MIDs) of low-abundance intracellular metabolites, which is essential for both stationary and non-stationary MFA. plos.orgnih.govacs.org

TechnologyAdvantageApplication in ¹³C Tracer Studies
High-Temperature Superconducting (HTS) NMR Probes Increased mass sensitivity, reduced measurement time. nih.govacs.orgFacilitates ¹³C metabolomics at natural abundance and improves detection of low-concentration metabolites. nih.govacs.org
Dissolution Dynamic Nuclear Polarization (d-DNP) Enhances NMR signal strength by several orders of magnitude. uii.ac.idresearchgate.netEnables real-time monitoring of metabolic activities and detection of low-abundance metabolites. uii.ac.idresearchgate.netresearchgate.net
Advanced LC-MS Methods Improved separation and detection of a wide range of metabolites. plos.orgEnhances the ability to obtain accurate labeling patterns for compounds with low abundance. plos.org

Development of Novel Experimental Designs for Complex Biological Systems

The study of complex biological systems, such as microbial co-cultures, dynamic systems, and whole organisms, presents unique challenges for ¹³C-MFA. nih.govnih.gov Traditional experimental designs often fall short in these scenarios, necessitating the development of novel approaches. nih.gov

One innovative strategy involves the use of parallel labeling experiments, where multiple cultures are grown with different ¹³C-labeled tracers. springernature.comphysiology.org This approach can provide more comprehensive labeling data, leading to more precise flux estimations. For example, using mixtures of specifically labeled glucose and glutamine has been shown to improve flux determination in mammalian cells compared to using a single tracer alone. nih.gov Genetic algorithms have even been employed to design optimal tracer combinations that minimize confidence intervals for specific metabolic networks. nih.gov

Furthermore, novel frameworks are being developed to perform ¹³C-MFA on co-culture systems without the need for physical separation of the different species. nih.gov These methods estimate the metabolic fluxes for each species directly from the isotopic labeling of the total biomass, and can also provide insights into the relative population sizes and inter-species metabolite exchange. nih.gov Such approaches are crucial for studying microbial communities and their complex interactions. nih.gov

Experimental DesignDescriptionApplication
Parallel Labeling Experiments Growing multiple cultures with different ¹³C-labeled tracers to obtain more comprehensive labeling data. springernature.comphysiology.orgImproves the precision of flux estimations in complex metabolic networks. springernature.comphysiology.org
Optimized Tracer Mixtures Using rationally designed combinations of ¹³C-labeled substrates to better label all relevant pathways. nih.govEnhances the ability to precisely quantify fluxes in mammalian cells and other complex systems. nih.gov
Co-culture ¹³C-MFA Estimating metabolic fluxes for multiple species in a mixed culture from the labeling of total biomass. nih.govEnables detailed studies of microbial communities, including species dynamics and interactions. nih.gov

Integration with Spatially Resolved Metabolomics and Imaging Approaches

A significant limitation of traditional metabolomics is the loss of spatial information due to the homogenization of tissues for analysis. tandfonline.com The integration of ¹³C tracer studies with spatially resolved techniques, such as mass spectrometry imaging (MSI), is an exciting emerging field that promises to overcome this limitation. tandfonline.comnih.gov

This approach, sometimes referred to as isotope tracing-MSI or iso-imaging, allows for the visualization and quantitative assessment of region-specific metabolism. nih.gov By infusing a ¹³C-labeled tracer and then analyzing tissue sections with MSI, researchers can map the spatial distribution of labeled metabolites and thus understand how metabolic activity varies across different cell types or tissue regions. nih.govnih.gov This has been successfully applied to study metabolic heterogeneity in tumors and to investigate the dynamic metabolic responses of neurons in different brain regions. tandfonline.comnih.gov

Future developments in this area will likely focus on improving the spatial resolution and sensitivity of MSI techniques and integrating these spatial metabolomics datasets with other "omics" data, such as spatial transcriptomics and proteomics, to create a more holistic picture of tissue metabolism. tandfonline.com

Exploration in Non-Model Organisms and Biotechnological Applications

While much of the development in ¹³C-MFA has focused on well-characterized model organisms like E. coli and yeast, there is a growing interest in applying these techniques to non-model organisms and for various biotechnological purposes. mdpi.com DL-Alanine, in particular, has applications in the production of biofuels and as a precursor for valuable chemicals. frontiersin.org

Metabolic engineering of microorganisms for the production of L-alanine from renewable biomass is an area of active research. oup.com ¹³C-MFA is an indispensable tool in these efforts, as it allows for the detailed quantification of metabolic fluxes, which can then be used to guide the rational design of microbial cell factories. By understanding the native metabolic network and how it responds to genetic modifications, researchers can optimize production pathways and improve the yield and productivity of desired compounds like L-alanine. oup.com

The application of ¹³C tracer studies in non-model organisms, while challenging due to less-annotated genomes and metabolic pathways, holds great promise for discovering novel metabolic capabilities and for understanding the metabolic adaptations of organisms to diverse environments. mdpi.comacs.org

Q & A

What is the role of DL-Alanine (1-¹³C) in metabolic pathway studies, and how can isotopic labeling enhance data resolution?

DL-Alanine (1-¹³C) is critical for tracing nitrogen and carbon transport in the glucose-alanine cycle between tissues and the liver. The ¹³C label enables precise tracking via NMR or mass spectrometry (MS), allowing researchers to quantify metabolic flux in real time. For enhanced sensitivity, dynamic nuclear polarization (DNP) can hyperpolarize the ¹³C nucleus, achieving signal-to-noise improvements >10,000× in liquid-state NMR .

How does isotopic labeling at the 1-¹³C position influence NMR spectral interpretation for DL-Alanine?

The ¹³C label at the carboxyl group produces distinct chemical shifts in ¹³C NMR, reducing signal overlap and enabling quantification in complex biological matrices. For example, hyperpolarized ¹³C-NMR using dissolution DNP can detect transient metabolic intermediates in vivo, such as alanine-to-pyruvate conversion in hepatic studies .

How can researchers resolve contradictions in solubility data for DL-Alanine (1-¹³C) across electrolyte solutions?

Discrepancies in solubility (e.g., salting-in vs. salting-out effects in NaF vs. KF solutions) may arise from variations in solid-phase crystallography. Validate results with X-ray diffraction (XRD) to confirm the crystalline form post-dissolution and correlate with terahertz (THz) absorption spectra, which are sensitive to lattice vibrations .

What experimental parameters optimize DL-Alanine (1-¹³C) as a reducing/capping agent in nanoparticle synthesis?

DL-Alanine (1-¹³C) reduces Ag⁺ to silver nanoparticles (AgNPs) in aqueous nitrate solutions. Key parameters include:

  • Molar ratio : 1:2 (AgNO₃:DL-Alanine) for uniform particle size.
  • pH : 8–9 to stabilize zwitterionic alanine, enhancing capping efficiency.
  • Characterization : TEM for size distribution and XPS to confirm surface functionalization .

How can THz spectroscopy distinguish DL-Alanine (1-¹³C) enantiomers in crystallographic studies?

THz time-domain spectroscopy (THz-TDS) detects enantiomer-specific absorption bands between 10–90 cm⁻¹. DL-Alanine exhibits distinct peaks at 53 cm⁻¹ (racemic crystal lattice) vs. 45 cm⁻¹ (L/D-alanine). Pair with XRD to correlate spectral features with space group symmetries (e.g., P21/c for racemic vs. P212121 for enantiopure crystals) .

How to address conflicting binding constants reported for DL-Alanine (1-¹³C) in transition metal chelation studies?

Discrepancies in Cu(II)/Zn(II) binding constants may stem from pH-dependent speciation. Use isothermal titration calorimetry (ITC) at pH 7.4 (physiological conditions) and X-ray absorption spectroscopy (XAS) to validate coordination geometry. For example, at pH > 8, alanine shifts from bidentate (NH₂, COO⁻) to tridentate (additional α-C) binding .

What safety protocols are recommended for handling deuterated/¹³C-labeled DL-Alanine derivatives?

While DL-Alanine (1-¹³C) has low acute toxicity (LD₅₀ >10,000 mg/kg in rats), follow:

  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • Storage : Airtight containers at room temperature, protected from humidity and light.
  • Waste disposal : Neutralize with 1M HCl before incineration .

How can hyperpolarized DL-Alanine (1-¹³C) enhance real-time metabolic imaging in vivo?

Hyperpolarization via DNP at 1.2 K and 3.35 T generates 37% ¹³C polarization. Rapid dissolution and intravenous injection enable real-time tracking of alanine metabolism in liver tissue using MRI or MRS, with a signal half-life of ~30 seconds .

What analytical methods validate isotopic purity and chemical stability of DL-Alanine (1-¹³C)?

  • Isotopic enrichment : LC-MS (MRM transition m/z 90→44 for ¹³C) or ¹³C-NMR (δ 175–180 ppm for carboxyl-¹³C).
  • Purity : Reverse-phase HPLC with UV detection (210 nm) and ≥98% area under the curve.
  • Stability : Accelerated aging tests (40°C/75% RH for 6 months) with periodic FTIR to confirm absence of degradation peaks .

Does ¹³C labeling alter the chelation efficiency of DL-Alanine in metal-binding studies?

The ¹³C label minimally affects coordination chemistry but may introduce kinetic isotope effects (KIEs) in ligand-exchange reactions. Compare KIE values (kH/kD ≈ 1.05–1.2) using stopped-flow spectroscopy under pseudo-first-order conditions (excess metal ions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.